2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one
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Overview
Description
2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one is an organic compound with a complex structure It is characterized by the presence of an amino group, a pyrrolidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methyl-1-propanol: A simpler compound with similar functional groups but lacking the pyrrolidine ring and benzyl group.
Benzylamine: Contains the benzyl group but lacks the pyrrolidine ring and additional amino group.
Uniqueness
2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C18H29N3O |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H29N3O/c1-14(2)20(12-16-8-5-4-6-9-16)13-17-10-7-11-21(17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15?,17-/m0/s1 |
InChI Key |
KDZYPFLVLBSRMC-LWKPJOBUSA-N |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1C(=O)C(C)N)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)C(C)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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